Methyl N-fumarylphenylalaninate

Beschreibung

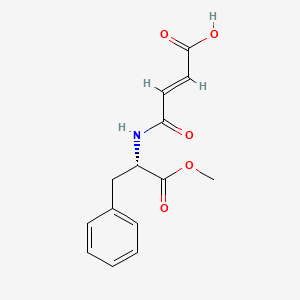

Eigenschaften

CAS-Nummer |

105469-66-7 |

|---|---|

Molekularformel |

C14H15NO5 |

Molekulargewicht |

277.27 g/mol |

IUPAC-Name |

(E)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C14H15NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-8,11H,9H2,1H3,(H,15,16)(H,17,18)/b8-7+/t11-/m0/s1 |

InChI-Schlüssel |

INPNITFMOVYAHI-AEZGRPFRSA-N |

Isomerische SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C(=O)O |

Kanonische SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O |

Herkunft des Produkts |

United States |

The Emergence of Nrf2-Modulating Amino Acid Esters: A Technical Guide to the Therapeutic Potential of Methyl N-fumarylphenylalaninate in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoimmune diseases represent a significant and growing global health challenge, characterized by a dysregulated immune response targeting self-antigens, leading to chronic inflammation and tissue damage. A pivotal underlying pathology in many of these conditions is the imbalance between oxidative stress and the body's antioxidant defense mechanisms.[1][2] The transcription factor Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) has emerged as a master regulator of cellular redox homeostasis and a promising therapeutic target for a multitude of inflammatory and autoimmune disorders.[3][4] Fumaric acid esters (FAEs), most notably dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), have demonstrated clinical efficacy in treating autoimmune conditions such as multiple sclerosis and psoriasis, primarily through their ability to activate the Nrf2 pathway.[5][6][7] This technical guide explores the therapeutic potential of a novel, structurally related compound, Methyl N-fumarylphenylalaninate, in the context of autoimmune disease. By leveraging the well-established mechanism of action of FAEs, we provide a comprehensive scientific rationale and a detailed experimental roadmap for the investigation of this promising new chemical entity.

Introduction: The Rationale for Targeting Nrf2 in Autoimmunity

The pathogenesis of autoimmune diseases is complex, involving genetic predisposition, environmental triggers, and a breakdown in immunological tolerance.[8] A common thread weaving through many of these disorders, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis (MS), is the pervasive role of oxidative stress.[1][2][9] An excess of reactive oxygen species (ROS) can lead to cellular damage, protein and lipid peroxidation, and DNA damage, all of which can act as neo-antigens, perpetuating the autoimmune cycle.[10]

The Nrf2 signaling pathway is the primary cellular defense mechanism against oxidative stress.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12] Electrophilic compounds, such as fumarates, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[12] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[4][12]

The activation of the Nrf2 pathway by fumarates has been shown to exert both cytoprotective and immunomodulatory effects.[6][13] In the context of multiple sclerosis, for instance, dimethyl fumarate has been shown to reduce relapse rates and disability progression.[5] Its mechanism of action is believed to involve both Nrf2-dependent and -independent pathways, leading to an anti-inflammatory immune response.[6]

Methyl N-fumarylphenylalaninate, by combining the electrophilic fumarate moiety with a phenylalanine methyl ester, represents a novel approach to Nrf2 activation. The phenylalanine component may influence the compound's pharmacokinetic properties, such as cell permeability and tissue distribution, potentially offering a differentiated therapeutic profile compared to existing FAEs.

The Core Mechanism: Nrf2 Activation by Methyl N-fumarylphenylalaninate

The proposed primary mechanism of action for Methyl N-fumarylphenylalaninate is the activation of the Nrf2 antioxidant response pathway. This is predicated on the well-established reactivity of the electrophilic double bond in the fumarate group.

The Nrf2-Keap1 Signaling Pathway

The following diagram illustrates the canonical Nrf2 activation pathway, which is the putative target of Methyl N-fumarylphenylalaninate.

Caption: Proposed Nrf2 Activation by Methyl N-fumarylphenylalaninate.

Downstream Consequences of Nrf2 Activation

The transcriptional activation of ARE-driven genes by Nrf2 leads to a multi-faceted cellular response that is highly relevant to the pathophysiology of autoimmune diseases:

-

Upregulation of Antioxidant Enzymes: Increased expression of enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HMOX1) enhances the cellular capacity to neutralize ROS.[14]

-

Modulation of Inflammation: Nrf2 can directly and indirectly suppress inflammatory pathways. For instance, it can inhibit the transcription of pro-inflammatory cytokines such as IL-6 and IL-1β.[4]

-

Metabolic Reprogramming: Recent studies have shown that Nrf2 activators can reprogram cellular metabolism, for example, by shifting from oxidative phosphorylation to glycolysis.[14]

-

Immunomodulatory Effects: Fumarates have been shown to alter the balance of immune cell populations, for example, by reducing pro-inflammatory Th1 and Th17 cells and promoting a shift towards an anti-inflammatory Th2 phenotype.[15][16]

Proposed Synthesis of Methyl N-fumarylphenylalaninate

Step 1: N-acylation of L-phenylalanine methyl ester

L-phenylalanine methyl ester hydrochloride can be reacted with fumaryl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane. This reaction would form the amide bond between the amino group of the phenylalanine derivative and one of the carboxyl groups of the fumarate moiety.

Step 2: Esterification of the remaining carboxylic acid

The resulting N-fumarylphenylalanine methyl ester would have a free carboxylic acid group from the fumarate. This could then be esterified to a methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder reagent like diazomethane.

It is important to note that this is a theoretical synthesis and would require optimization and characterization of the final product.

Experimental Roadmap for Preclinical Evaluation

A rigorous preclinical evaluation is essential to validate the therapeutic potential of Methyl N-fumarylphenylalaninate. The following sections outline key experimental workflows.

In Vitro Characterization of Nrf2 Activation

The primary objective of in vitro studies is to confirm that Methyl N-fumarylphenylalaninate activates the Nrf2 pathway and to determine its potency and efficacy relative to established Nrf2 activators like DMF and MMF.

Sources

- 1. Oxidative Stress in Autoimmune Diseases: An Under Dealt Malice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A Review of the Potential of Nuclear Factor [Erythroid-Derived 2]-like 2 Activation in Autoimmune Diseases [mdpi.com]

- 5. Dimethyl fumarate for treatment of multiple sclerosis: mechanism of action, effectiveness, and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. jrevmeds.com [jrevmeds.com]

- 11. The role of Nrf2 in autoimmunity and infectious disease: Therapeutic possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 14. heart.bmj.com [heart.bmj.com]

- 15. Frontiers | Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis [frontiersin.org]

- 16. Nrf2 as a Therapy Target for Th17-Dependent Autoimmune Disease | IntechOpen [intechopen.com]

An In-depth Technical Guide to the Bioavailability Profile of Methyl N-fumarylphenylalaninate

Introduction: A Prodrug Strategy for Enhanced Fumarate Therapy

Methyl N-fumarylphenylalaninate (MFP) is a novel chemical entity conceived as a potential prodrug for monomethyl fumarate (MMF), the active metabolite of the approved multiple sclerosis and psoriasis therapeutic, dimethyl fumarate (DMF).[1][2][3] The rationale behind the MFP design is to leverage the well-established therapeutic effects of MMF, which are mediated in part through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key cellular response to oxidative stress.[1][4][5]

DMF itself is a prodrug that is rapidly and completely hydrolyzed by ubiquitous esterases in the gastrointestinal (GI) tract, blood, and other tissues, meaning DMF is not quantifiable in plasma following oral administration.[1][5] While effective, this rapid conversion can lead to a high initial flux of MMF and is associated with significant gastrointestinal side effects and flushing.[1][6]

The MFP molecule covalently links a fumarate moiety to a phenylalanine methyl ester. This design hypothesizes a multi-step enzymatic activation process, potentially altering the absorption site and modulating the rate of MMF release. The addition of the phenylalanine promoiety may engage amino acid transporters in the intestine, offering an alternative absorption pathway.[7][8] Furthermore, the dual-ester structure could provide a more gradual, sustained release of MMF, potentially improving the therapeutic window and reducing adverse events.

This technical guide provides a comprehensive framework for characterizing the complete bioavailability and pharmacokinetic (PK) profile of Methyl N-fumarylphenylalaninate. It is structured to guide researchers through a logical, stepwise evaluation, from fundamental in vitro assessments of permeability and stability to definitive in vivo pharmacokinetic studies in preclinical models. Each section details the scientific causality behind the experimental choices, provides actionable protocols, and outlines the expected data outputs, ensuring a robust and self-validating investigation.

Part 1: Foundational Characterization and In Silico Prediction

Before embarking on resource-intensive experimental work, a foundational understanding of MFP's physicochemical properties is essential. These parameters govern its "drug-like" characteristics and provide the first indication of its potential oral bioavailability.

Predicted Physicochemical Properties

Computational tools will be used to predict key absorption, distribution, metabolism, and excretion (ADME) parameters. These predictions, while not a substitute for empirical data, are invaluable for hypothesis generation and experimental design.

| Parameter | Predicted Value | Implication for Bioavailability |

| Molecular Weight | ~291.29 g/mol | Well within the typical range for good oral absorption (<500 g/mol ). |

| LogP (Lipophilicity) | 1.5 - 2.5 | Suggests a balance between aqueous solubility and lipid membrane permeability, favoring passive diffusion across the intestinal epithelium. |

| Aqueous Solubility | Moderate | Crucial for dissolution in GI fluids; may require formulation strategies if solubility is low. |

| pKa (Acid/Base) | ~3.5 (Fumaric Acid) | The acidic proton of the fumarate moiety will be ionized at intestinal pH, potentially reducing passive permeability but increasing solubility. |

| Polar Surface Area | ~80-90 Ų | Within a favorable range for membrane permeability. |

Proposed Metabolic Activation Pathway

The central hypothesis for MFP is its role as a prodrug. The proposed metabolic pathway involves sequential hydrolysis by esterases, which are abundant in the intestine, liver, and blood.

Caption: Proposed metabolic activation pathway for MFP.

This two-step hydrolysis offers a potential for delayed MMF release compared to the single, rapid hydrolysis of DMF.[1][5] The primary goal of the bioavailability assessment is to confirm this pathway and quantify the systemic exposure to the parent compound (MFP), the active metabolite (MMF), and key intermediates.

Part 2: In Vitro Assessment of Permeability and Metabolic Stability

In vitro models provide a rapid and cost-effective means to evaluate the fundamental ADME properties of a new chemical entity before advancing to animal studies. They serve as a self-validating system; for instance, high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) coupled with low efflux in the Caco-2 assay strongly suggests that passive diffusion is the dominant absorption mechanism.

High-Throughput Permeability Screening: The PAMPA Assay

The PAMPA model is selected as the initial screen for its ability to isolate and quantify passive transcellular permeability, which is a critical first step for any orally administered drug.[9][10][11] By removing the complexities of active transport and metabolism, PAMPA provides a clean baseline assessment of the molecule's ability to cross a lipid membrane.[12][13]

-

Preparation: A 96-well filter plate is coated with a 1% solution of porcine intestinal lipid extract in dodecane to form the artificial membrane. The acceptor plate is filled with a buffer solution at pH 7.4.

-

Dosing: MFP is dissolved in a donor buffer (e.g., pH 5.5 to simulate the upper intestine) to a final concentration of 100 µM. This solution is added to the donor wells of the filter plate.

-

Incubation: The filter plate is placed onto the acceptor plate, and the assembly is incubated at room temperature for 4-5 hours with gentle agitation.[12]

-

Quantification: After incubation, the concentrations of MFP in the donor and acceptor wells are determined using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated.

| Compound | Papp (10⁻⁶ cm/s) | Predicted Absorption | Rationale |

| MFP | (Experimental Data) | High / Moderate / Low | Comparison to high (>10) and low (<1) permeability controls. |

| Atenolol (Low) | < 1.0 | Low | Poorly absorbed, paracellular transport.[14] |

| Antipyrine (High) | > 15.0 | High | Well absorbed, passive transcellular transport.[14] |

A high Papp value for MFP would be the first piece of evidence supporting its potential for good oral absorption via passive diffusion.

The Gold Standard Cellular Model: Caco-2 Permeability Assay

Following a promising PAMPA result, the Caco-2 assay is employed. This model is superior as it uses a monolayer of human intestinal cells that express clinically relevant uptake and efflux transporters (e.g., P-glycoprotein, BCRP).[14][15][16] This allows for the investigation of not only passive diffusion but also the impact of active transport mechanisms, providing a more comprehensive prediction of human intestinal absorption.[17]

-

Cell Culture: Caco-2 cells are seeded on Transwell™ filter inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer.[14][16]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[16][17]

-

Bidirectional Transport:

-

Apical to Basolateral (A→B): MFP (e.g., 10 µM) is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over 90 minutes. This simulates absorption from the gut into the bloodstream.

-

Basolateral to Apical (B→A): MFP is added to the basolateral chamber, and samples are taken from the apical chamber. This measures the rate of efflux back into the gut lumen.[14]

-

-

Quantification: Concentrations of MFP and its primary metabolite, MMF, are measured in all samples by LC-MS/MS.

-

Data Analysis: Papp values for both directions are calculated. The Efflux Ratio (ER) is determined as Papp(B→A) / Papp(A→B).

| Parameter | Result | Interpretation |

| Papp (A→B) | > 10 x 10⁻⁶ cm/s | High intestinal permeability. |

| Papp (A→B) | 1-10 x 10⁻⁶ cm/s | Moderate intestinal permeability. |

| Papp (A→B) | < 1 x 10⁻⁶ cm/s | Low intestinal permeability. |

| Efflux Ratio (ER) | > 2 | Indicates active efflux is occurring, which may limit net absorption.[14] |

| MMF Appearance | Detected in basolateral chamber | Confirms intracellular metabolism of MFP to MMF by Caco-2 esterases. |

An ideal result would be a high Papp (A→B) with an ER of ≤ 2, indicating efficient absorption without significant limitation by efflux transporters.

Metabolic Stability in Liver Microsomes

To predict the extent of first-pass metabolism in the liver, MFP is incubated with human liver microsomes (HLM). This assay quantifies the intrinsic clearance of the compound by Phase I enzymes (though fumarates are not typically CYP450 substrates) and other enzymes like esterases present in the microsomal fraction.[1][4]

-

Reaction Mixture: MFP (1 µM) is incubated with HLM (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

-

Initiation: The reaction is initiated by adding the cofactor NADPH (for CYP-mediated metabolism) or studied in its absence (to isolate esterase/other activity).

-

Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

-

Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.

-

Quantification: The remaining concentration of MFP and the formation of MMF are measured by LC-MS/MS.

-

Data Analysis: The rate of disappearance of MFP is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

A moderate to low clearance in HLM would suggest that MFP is likely to bypass extensive first-pass metabolism, allowing the parent compound to reach systemic circulation.

Part 3: Preclinical In Vivo Pharmacokinetic Studies

In vivo studies are the definitive step in characterizing the bioavailability profile.[18][19] They integrate all ADME processes and provide the essential data—such as Cmax, Tmax, AUC, and half-life—needed to understand the drug's behavior in a living system.[20][21] The rat is chosen as a standard preclinical species for its well-characterized physiology and relevance to human PK.

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Study Design: Oral and Intravenous Administration

To determine the absolute oral bioavailability (F%), two dosing groups are required:

-

Group 1 (Oral, PO): Rats (n=5 per group) receive MFP via oral gavage at a dose of 10 mg/kg. This route mimics the intended clinical administration.

-

Group 2 (Intravenous, IV): Rats (n=5 per group) receive MFP via tail vein injection at a dose of 2 mg/kg. The IV dose serves as the 100% bioavailable reference.[22]

-

Animal Acclimation: Male Sprague-Dawley rats (250-300g) are acclimated for at least 3 days.

-

Fasting: Animals are fasted overnight prior to dosing to reduce variability in GI absorption.

-

Dosing:

-

PO Group: MFP is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.

-

IV Group: MFP is dissolved in a vehicle suitable for injection (e.g., saline with 5% DMSO) and administered as a bolus injection.

-

-

Blood Sampling: Serial blood samples (~100 µL) are collected from the tail vein at pre-defined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). Samples are collected into tubes containing an anticoagulant and an esterase inhibitor (e.g., potassium fluoride) to prevent ex vivo degradation.

-

Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of MFP and MMF in plasma.[23][24] The method must be validated according to FDA guidelines, ensuring it is selective, sensitive, accurate, and precise.[25][26][27]

-

Selectivity: No interference from endogenous plasma components at the retention times of MFP and MMF.[25]

-

Sensitivity: A lower limit of quantification (LLOQ) sufficient to measure concentrations at the tail end of the PK curve (e.g., 1-5 ng/mL).

-

Calibration Curve: A linear response over the expected concentration range.[25]

-

Accuracy & Precision: Within ±15% of the nominal value (±20% at the LLOQ).

-

Recovery & Matrix Effect: Consistent and reproducible extraction recovery and minimal ion suppression/enhancement from the plasma matrix.[24]

-

Stability: Demonstrated stability of MFP and MMF in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[26]

Pharmacokinetic Data Analysis and Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin).

| Parameter | Description | How It's Used |

| Cmax | Maximum observed plasma concentration. | Indicates the rate of absorption. A lower, flatter Cmax for MFP vs. DMF could suggest a better side effect profile. |

| Tmax | Time to reach Cmax.[1] | A delayed Tmax for MMF from MFP compared to DMF would support the hypothesis of a slower, more controlled release.[28] |

| AUC (0-t) | Area under the concentration-time curve from time 0 to the last measurable point.[2][3] | Represents the total systemic exposure to the drug. |

| t½ | Elimination half-life. | Determines the dosing interval. |

| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution. | The apparent volume into which the drug distributes. |

| F% | Absolute Oral Bioavailability = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100 | The fraction of the oral dose that reaches systemic circulation. |

The primary outcome is the comparison of the MMF exposure (AUC and Cmax) generated from an oral dose of MFP versus historical or concurrently run data for DMF. An F% > 30% is generally considered promising for an early-stage development candidate. A delayed MMF Tmax and a lower Cmax relative to the total AUC would be a highly desirable outcome, validating the core prodrug hypothesis of achieving a more favorable pharmacokinetic profile.

Conclusion: Synthesizing the Bioavailability Profile

By systematically executing the described workflow, a comprehensive bioavailability profile of Methyl N-fumarylphenylalaninate can be constructed. The integration of in silico, in vitro, and in vivo data provides a multi-faceted understanding of the compound's journey through the body. This rigorous, data-driven approach is fundamental to establishing the viability of MFP as a next-generation fumarate therapeutic and making informed decisions for its continued development.

References

-

PAMPA – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Dimethyl fumarate: uses, dosing, warnings, adverse events, interactions. MedCentral. Available from: [Link]

-

Dimethyl Fumarate. PMC. Available from: [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Bienta. Available from: [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Available from: [Link]

-

Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways. Taylor & Francis. Available from: [Link]

-

APPLICATION NUMBER: - 210296Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). accessdata.fda.gov. Available from: [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

-

New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate. MDPI. Available from: [Link]

-

Methods of Parallel Artificial Membrane Permeability Assays. Creative Bioarray. Available from: [Link]

-

Caco2 assay protocol. Available from: [Link]

-

Bioanalytical method validation: new FDA guidance... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. Available from: [Link]

-

In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available from: [Link]

-

Identification of N-acyl 4-(5-pyrimidine-2,4-dionyl)phenylalanine derivatives and their orally active prodrug esters as dual-acting alpha4-beta1 and alpha4-beta7 receptor antagonists. PubMed. Available from: [Link]

-

Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). PubMed. Available from: [Link]

-

Relative Bioavailability of Monomethyl Fumarate after Administration of ALKS 8700 and Dimethyl Fumarate in Healthy Subjects (P1.403). Neurology. Available from: [Link]

-

Presystemic metabolism and intestinal absorption of antipsoriatic fumaric acid esters. PubMed. Available from: [Link]

-

Report on the safety of Fumaric Acid. Available from: [Link]

-

Comparative pharmacokinetics and bioavailability of monomethyl fumarate following a single oral dose of Bafiertam® (monomethyl fumarate) versus Vumerity® (diroximel fumarate). PubMed. Available from: [Link]

-

Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). ResearchGate. Available from: [Link]

-

Bioanalytical Method Validation. Available from: [Link]

-

Identification of N-acyl 4-(3-pyridonyl)phenylalanine derivatives and their orally active prodrug esters as dual acting α4β1 and α4β7 receptor antagonists. PubMed. Available from: [Link]

-

Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available from: [Link]

-

In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. Available from: [Link]

-

Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Available from: [Link]

-

Review of the Use of Fumaric Acid Esters in Dermatology. Available from: [Link]

-

Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? MDPI. Available from: [Link]

-

Caco-2 Permeability Assay. Evotec. Available from: [Link]

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Available from: [Link]

-

Amino Acids in the Development of Prodrugs. MDPI. Available from: [Link]

-

Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

-

The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. PubMed. Available from: [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]

-

In Vivo Pharmacokinetics. Sygnature Discovery. Available from: [Link]

-

In Vivo Pharmacokinetics & Preclinical Research Services. TheraIndx Life Sciences. Available from: [Link]

-

Structures of amino acid ester prodrugs of floxuridine and promoieties. ResearchGate. Available from: [Link]

-

In Vivo PK/PD Study Services. Reaction Biology. Available from: [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]

-

Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl... PMC. Available from: [Link]

-

N-Methylphenylalanine. PubChem. Available from: [Link]

Sources

- 1. medcentral.com [medcentral.com]

- 2. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 12. PAMPA | Evotec [evotec.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Caco-2 Permeability | Evotec [evotec.com]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. selvita.com [selvita.com]

- 20. theraindx.com [theraindx.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. ovid.com [ovid.com]

- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 26. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

- 27. bioanalysis-zone.com [bioanalysis-zone.com]

- 28. neurology.org [neurology.org]

Toxicology Screening of Methyl N-fumarylphenylalaninate

Executive Summary

Methyl N-fumarylphenylalaninate represents a class of amino-acid conjugated Fumaric Acid Esters (FAEs) designed to optimize the pharmacokinetic profile of Monomethyl Fumarate (MMF).[1] While traditional FAEs like Dimethyl Fumarate (DMF) are effective for psoriasis and multiple sclerosis via Nrf2 pathway activation, they are limited by gastrointestinal (GI) intolerance and variable absorption.

This guide outlines a rigorous toxicology screening framework for Methyl N-fumarylphenylalaninate. Unlike standard small molecule screening, this protocol specifically addresses the unique "double-prodrug" nature of the compound, its hydrolysis kinetics, and the known class-specific risks of FAEs (nephrotoxicity and lymphocytopenia).

Part 1: Molecular Context & Metabolic Logic[1]

Before initiating wet-lab toxicology, one must understand the metabolic fate of the molecule to select appropriate cell lines and biomarkers.

Structural Deconstruction

Methyl N-fumarylphenylalaninate is hypothesized to function as a prodrug.[1] Its toxicity profile is bipartite:

-

The Intact Molecule: Potential for direct irritation of gastric mucosa or off-target transporter interaction (e.g., PepT1).[1]

-

The Metabolites: Upon esterase cleavage, the molecule likely yields:

The "Bio-Activation" Pathway (Graphviz)

The following diagram illustrates the critical hydrolysis steps that dictate the toxicology screening strategy.

Figure 1: Predicted metabolic hydrolysis of Methyl N-fumarylphenylalaninate. Screening must quantify the rate of MMF release vs. intact absorption.

Part 2: In Vitro Screening (Tier 1)

The primary goal of Tier 1 is to establish the Therapeutic Index (TI) in a controlled environment, distinguishing between mechanism-based efficacy (Nrf2) and cytotoxicity.

Metabolic Stability & Hydrolysis Kinetics

Rational: FAEs often cause GI flushing due to premature hydrolysis in the stomach.[1] We must determine where the prodrug breaks down.[1]

-

System: Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), and Human Plasma.[1]

-

Method: Incubate 10 µM compound at 37°C. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

-

Success Criteria: <10% degradation in SGF (Stomach stability) vs. >80% conversion to MMF in SIF/Plasma (Bioavailability).[1]

Cytotoxicity Profiling (The "FAE Battery")

Standard cytotoxicity (e.g., HeLa cells) is insufficient. You must use tissue-specific lines relevant to FAE clearance.[1]

| Cell Line | Tissue Origin | Rationale for Selection | Key Assay Endpoint |

| HK-2 | Human Proximal Tubule | Critical: FAEs are renally cleared and can cause tubular necrosis.[1] | ATP Depletion / Caspase-3 (Apoptosis) |

| HepG2 | Liver | Metabolic competency; assessment of methanol metabolite impact.[1] | AST/ALT leakage; GSH levels |

| Caco-2 | Intestinal Epithelium | Mimics gut barrier; assesses potential for local irritation/permeability.[1] | TEER (Transepithelial Electrical Resistance) |

Mechanism-Based Toxicity: The Nrf2/Keap1 Balance

We must verify that the compound activates Nrf2 without depleting cellular Glutathione (GSH) to dangerous levels. FAEs work by alkylating Keap1, but excessive alkylation leads to cell death.[1]

Protocol: The GSH/ROS Ratio

-

Seed: HepG2 cells in 96-well plates.

-

Treat: Dose-response (0.1 µM to 100 µM) of Methyl N-fumarylphenylalaninate vs. DMF (control).

-

Measure A (Efficacy): Nuclear translocation of Nrf2 (Immunofluorescence).

-

Measure B (Toxicity): Total cellular GSH (DTNB assay) and ROS (H2DCFDA dye).

-

Analysis: Plot Nrf2 activation vs. GSH depletion. A safe candidate activates Nrf2 before GSH drops below 50%.[1]

Part 3: In Vivo Toxicology (Tier 2)

If the compound passes Tier 1 (Stable in stomach, active in plasma, TI > 10), proceed to rodent screening.

Acute Toxicity & Maximum Tolerated Dose (MTD)

-

Species: Sprague-Dawley Rats (n=3/sex/group).[1]

-

Route: Oral Gavage (mimicking clinical route).[1]

-

Dosing: Single ascending dose (e.g., 10, 50, 200, 500 mg/kg).[1]

-

Observation: 14 days.

-

Critical Endpoint: GI distress (pica behavior in rats), weight loss, and lethargy.

Sub-Chronic Toxicity (28-Day Repeat Dose)

This is the pivotal study for FAEs.[1] You are looking for Cumulative Nephrotoxicity and Lymphocytopenia .[1]

Workflow Diagram (Graphviz):

Figure 2: 28-Day Repeat Dose Toxicology Workflow emphasizing renal and immune surveillance.

Specific Biomarker Protocols

A. Renal Function (The "Proteinuria" Check)

FAEs can cause transient proteinuria.[1][3][4]

-

Method: Metabolic cage collection (24h urine) on Day 7, 14, 28.[1]

-

Assay: Bradford assay for total protein; LC-MS for Beta-2-Microglobulin (marker of tubular damage).[1]

-

Threshold: >2-fold increase over control indicates potential nephrotoxicity.[1]

B. Hematology (Lymphocyte Counts)

DMF is known to cause Grade 3 lymphopenia (<0.5 x 10⁹/L).[1]

-

Method: CBC with differential.[1]

-

Analysis: Monitor absolute lymphocyte counts (ALC).

-

Safety Signal: A drop of >30% from baseline requires immediate mechanistic investigation (apoptosis vs. migration).[1]

Part 4: Data Interpretation & Go/No-Go Criteria

Summarize findings into a decision matrix.

| Parameter | "Go" Criteria | "Caution" (Requires Optimization) | "No-Go" (Stop Development) |

| Metabolic Stability | Stable in SGF (>90%); Rapid hydrolysis in Plasma.[1] | Slow hydrolysis in Plasma (low efficacy).[1] | Rapid hydrolysis in SGF (High GI irritation risk).[1] |

| In Vitro Kidney Tox | IC50 > 50x Efficacy (EC50).[1] | IC50 = 10-50x Efficacy.[1] | IC50 < 10x Efficacy.[1] |

| In Vivo Renal | No proteinuria; Normal Creatinine.[1] | Transient proteinuria (reversible).[1][5] | Tubular necrosis; elevated Creatinine.[1] |

| Lymphocytes | ALC reduction < 20%.[1] | ALC reduction 20-50% (Monitor).[1] | ALC reduction > 50% (Severe immunosuppression).[1] |

References

-

European Medicines Agency (EMA). "Assessment Report: Skilarence (Dimethyl Fumarate)."[1] EMA/CHMP/257840/2017.[1] Available at: [Link][1]

-

Linker, R. A., & Haghikia, A. (2016). "Dimethyl fumarate in multiple sclerosis: Mechanisms of action and clinical implications."[1] Expert Review of Neurotherapeutics. Available at: [Link]

-

Gold, R., et al. (2012). "Placebo-controlled phase 3 study of oral BG-12 for relapsing multiple sclerosis."[1] New England Journal of Medicine.[1] Available at: [Link][1]

-

US Food and Drug Administration (FDA). "Guidance for Industry: Safety Testing of Drug Metabolites."[1] FDA-2008-D-0128.[1] Available at: [Link]

- Mrowietz, U., et al. (2018). "Fumaric acid esters for the treatment of psoriasis and multiple sclerosis." Trends in Molecular Medicine. (Contextualizing the renal/lymphocyte risks of the FAE class).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Repurposing Fumaric Acid Esters to Treat Conditions of Oxidative Stress and Inflammation: A Promising Emerging Approach with Broad Potential | IntechOpen [intechopen.com]

- 3. food.ec.europa.eu [food.ec.europa.eu]

- 4. Use of fumaric acid esters in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. dermnetnz.org [dermnetnz.org]

Application Note: Synthesis Protocol for Methyl N-fumarylphenylalaninate

Introduction & Scope

Methyl N-fumarylphenylalaninate is a functionalized amino acid derivative comprising a phenylalanine methyl ester core acylated at the N-terminus by a fumaryl moiety. This compound represents a critical scaffold in the development of Fumaric Acid Ester (FAE) prodrugs, a class of therapeutics validated for the treatment of psoriasis and Multiple Sclerosis (e.g., Dimethyl Fumarate).

The synthesis of this unsymmetrical amide poses a specific regiochemical challenge: distinguishing between the two carbonyls of the fumaric moiety to prevent the formation of symmetrical bis-amides.

This protocol details a regioselective synthetic route utilizing the "Maleic Anhydride Ring-Opening/Isomerization" strategy. Unlike direct coupling with fumaryl chloride, which often yields inseparable mixtures of mono- and bis-adducts, this method guarantees a 1:1 stoichiometry by exploiting the cyclic nature of maleic anhydride, followed by a thermodynamic isomerization to the desired trans (fumaryl) configuration.

Retrosynthetic Analysis & Strategy

The synthesis is designed around three logical modules:

-

Core Activation: Protection of L-Phenylalanine as the methyl ester hydrochloride to prevent C-terminal interference.

-

Regioselective Acylation: Reaction with maleic anhydride to exclusively form the mono-amide (Z-isomer) via ring opening.

-

Stereochemical Correction: Acid-catalyzed isomerization of the cis-maleoyl intermediate to the thermodynamic trans-fumaryl product.

Reaction Workflow Visualization

Figure 1: Step-by-step synthetic workflow ensuring regioselectivity and stereochemical purity.

Materials & Equipment

Reagents

| Reagent | Grade | Purpose |

| L-Phenylalanine | >99% | Starting Material |

| Thionyl Chloride ( | ReagentPlus | Esterification Agent |

| Methanol (anhydrous) | HPLC Grade | Solvent/Reagent |

| Maleic Anhydride | >99% | Acylating Agent |

| Triethylamine (TEA) | >99% | Base (HCl scavenger) |

| Ethyl Acetate (EtOAc) | ACS Reagent | Solvent |

| Thiourea | >99% | Isomerization Catalyst |

| HCl (conc.) or Methanesulfonic acid | Reagent | Isomerization Catalyst |

Equipment

-

Three-neck round-bottom flask (250 mL, 500 mL) equipped with reflux condenser and nitrogen inlet.

-

Magnetic stirrer with temperature control.

-

Rotary evaporator.[1]

-

High-Performance Liquid Chromatography (HPLC) system (C18 column).

-

NMR Spectrometer (300 MHz or higher).

Detailed Experimental Protocol

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

Objective: Protect the C-terminus to direct acylation to the amine.

-

Setup: Charge a 500 mL round-bottom flask with Methanol (100 mL) and cool to 0°C in an ice bath.

-

Activation: Add Thionyl Chloride (5.0 mL, 69 mmol) dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (

). -

Addition: Add L-Phenylalanine (5.0 g, 30.3 mmol) in one portion.

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

-

Workup: Concentrate the solution in vacuo to remove solvent and excess HCl.

-

Isolation: Triturate the resulting white solid with diethyl ether (50 mL), filter, and dry under vacuum.

-

Yield Expectation: >95% (White crystalline solid).

-

QC Check:

NMR (

-

Step 2: Acylation with Maleic Anhydride

Objective: Regioselective formation of the amide bond. The cyclic anhydride ensures only one carbonyl reacts, leaving a free carboxylic acid at the terminus.

-

Solvation: Suspend L-Phe-OMe·HCl (6.5 g, 30 mmol) in Dichloromethane (DCM, 100 mL) or Ethyl Acetate.

-

Neutralization: Add Triethylamine (8.4 mL, 60 mmol) dropwise at 0°C. Stir for 10 minutes until the solution clears (free base formation).

-

Acylation: Add Maleic Anhydride (3.0 g, 30.6 mmol) in small portions.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane/AcOH).

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove TEA and unreacted amine.

-

Wash with Brine (50 mL), dry over

, and concentrate. -

Note: The product at this stage is Methyl N-maleoylphenylalaninate (the cis isomer).

-

Status: Proceed directly to Step 3.

-

Step 3: Isomerization to Methyl N-fumarylphenylalaninate

Objective: Convert the kinetically formed Z-isomer (maleoyl) to the thermodynamically stable E-isomer (fumaryl).

-

Setup: Dissolve the crude maleoyl intermediate in Ethyl Acetate (100 mL) .

-

Catalyst Addition: Add Thiourea (0.2 equiv) and conc. HCl (0.5 mL) or Methanesulfonic acid (0.5 mL).

-

Reflux: Heat the mixture to reflux (approx. 77°C) for 2–6 hours.

-

Monitoring: Use HPLC or NMR. The coupling constant of the vinylic protons will shift from

Hz (cis) to

-

-

Crystallization: Cool the solution to room temperature, then to 4°C. The trans-isomer is significantly less soluble in EtOAc than the cis-isomer and often precipitates spontaneously.

-

Purification: Filter the white precipitate. If no precipitate forms, concentrate to 50% volume and add Hexanes.

-

Final Wash: Wash the filter cake with cold water (to remove thiourea) and cold ether.

Analytical Characterization

Expected Data

-

Appearance: White to off-white powder.

-

Mass Spectrometry (ESI+):

Da ( -

NMR (DMSO-

- 12-13 ppm (br s, 1H, -COOH).

- 8.8 ppm (d, 1H, -NH-).

- 7.2-7.3 ppm (m, 5H, Ar-H).

-

6.9 ppm (d,

-

6.6 ppm (d,

-

4.6 ppm (m, 1H,

- 3.6 ppm (s, 3H, -OCH3).

-

3.0 ppm (m, 2H,

Data Summary Table

| Parameter | Specification | Method |

| Purity | >98% | HPLC (210 nm) |

| Identity | Confirmed | |

| Melting Point | 138–142°C | Capillary |

| Isomeric Ratio | >99:1 (trans:cis) | HPLC/NMR integration |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Hydrolysis of Maleic Anhydride | Ensure reagents and solvents are anhydrous. Store anhydride in a desiccator. |

| Incomplete Isomerization | Insufficient heat or catalyst | Extend reflux time; ensure acidic pH is maintained during reflux. |

| Product is Oily | Residual solvent or cis-isomer | Recrystallize from EtOAc/Hexane or EtOAc/Ether. The trans isomer crystallizes more readily. |

| Bis-addition byproduct | Not applicable to this route | The anhydride route prevents bis-addition. If using fumaryl chloride (alternative), switch back to anhydride. |

Safety Considerations (HSE)

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood. Quench excess with caution.

-

Maleic Anhydride: A potent respiratory sensitizer. Wear a respirator or work strictly within a fume hood to avoid dust inhalation.

-

Thiourea: Suspected carcinogen. Handle with gloves and dispose of as hazardous waste.

References

-

Justia Patents. (1987). Process for the conversion of maleic acid derivatives to their corresponding fumaric isomers.[4] Retrieved from [Link]

-

Organic Syntheses. (2009). L-Phenylalanine Methyl Ester Hydrochloride.[5] Org. Synth. 2009, 86, 222-231. Retrieved from [Link]

Sources

HPLC method development for Methyl N-fumarylphenylalaninate detection

Part 1: Executive Summary & Scientific Rationale

Methyl N-fumarylphenylalaninate (MFP) is a structural hybrid comprising a phenylalanine methyl ester core acylated by a fumaric acid moiety. Its chemical structure—containing a hydrophobic benzyl side chain, a hydrolyzable methyl ester, and an ionizable free carboxylic acid (from the fumaryl group)—presents specific chromatographic challenges.

Key Analytical Challenges:

-

pH Sensitivity: The free carboxylic acid on the fumaryl moiety (pKa ~3.0–4.5) requires strict pH control to suppress ionization. Failure to maintain an acidic pH will result in peak tailing and retention time instability.

-

UV Detection: The conjugated system of the fumaryl group (

) provides a distinct chromophore, allowing detection at longer wavelengths (254 nm) compared to standard peptides, enhancing specificity against non-conjugated impurities. -

Hydrolysis Risk: The methyl ester group is susceptible to hydrolysis in highly alkaline conditions; therefore, neutral-to-acidic mobile phases are mandatory.

This guide details a "First Principles" approach to developing a robust RP-HPLC method for MFP, ensuring compliance with ICH Q2(R1) validation standards.

Part 2: Method Development Workflow (Visualized)

The following diagram outlines the logical flow for developing and optimizing the separation method.

Figure 1: Step-wise workflow for developing the MFP HPLC method, from structural analysis to validation.

Part 3: Detailed Experimental Protocol

Reagents and Equipment

-

Reference Standard: Methyl N-fumarylphenylalaninate (CAS: 105469-66-7), >98% purity.

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Additives: Trifluoroacetic Acid (TFA) or Formic Acid (FA) for Mass Spec compatibility; Phosphoric Acid for UV-only methods.

-

Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of MFP into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

-

Note: Avoid 100% aqueous diluents due to the hydrophobicity of the phenyl ring.

-

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (initial ratio).

Chromatographic Conditions (The "Starting Point")

| Parameter | Setting | Rationale |

| Column | C18 End-capped, 4.6 x 150 mm, 3.5 µm | Balances resolution and backpressure. End-capping reduces silanol interactions with the amide nitrogen. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses ionization of the fumaryl carboxylic acid (pKa ~3.5), ensuring the analyte is neutral and retained. |

| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength than MeOH; lower backpressure. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Injection Vol | 10 µL | Typical for analytical scale; adjust based on sensitivity needs. |

| Column Temp | 30°C | Improves mass transfer and reproducibility. |

| Detection | UV 214 nm & 254 nm | 214 nm: Max sensitivity (peptide bond + fumarate). 254 nm: High specificity for the conjugated fumarate system. |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial equilibration (highly aqueous to trap polar impurities) |

| 15.0 | 95 | Linear gradient to elute hydrophobic MFP |

| 18.0 | 95 | Wash step |

| 18.1 | 5 | Return to initial conditions |

| 23.0 | 5 | Re-equilibration |

Part 4: Mechanism of Separation & Optimization

Understanding the interaction between MFP and the stationary phase is critical for troubleshooting.

Figure 2: Mechanistic view of MFP retention. Acidic mobile phase is the critical control point.

Optimization Strategies:

-

Peak Tailing: If tailing factor > 1.5, increase buffer concentration (e.g., move from 0.1% TFA to 20 mM Phosphate Buffer pH 2.5) or use a column with better end-capping.

-

Resolution: If MFP co-elutes with precursors (e.g., Phenylalanine methyl ester), adjust the gradient slope. A shallower gradient (e.g., 10% to 60% B over 20 min) often resolves similar hydrophobic species.

-

Wavelength Selection: Use 254 nm for quantitation if the sample matrix contains many non-conjugated peptides/proteins, as they will not absorb strongly at this wavelength, reducing baseline noise.

Part 5: Validation Parameters (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," perform the following:

-

Specificity: Inject individual precursors (Fumaric acid, Phenylalanine methyl ester) and ensure they are baseline resolved from the MFP peak. Use a Diode Array Detector (DAD) to check peak purity.

-

Linearity: Prepare 5 concentration levels (e.g., 10% to 150% of target concentration). Acceptance criteria:

. -

Precision:

-

System Precision: 6 injections of standard. RSD

2.0%. -

Method Precision: 6 separate preparations of the sample. RSD

2.0%.

-

-

LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio. LOD = 3:1, LOQ = 10:1.

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for HPLC method development logic).

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global standard for method validation).[1]

-

FDA Global Substance Registration System (GSRS). Methyl N-fumarylphenylalaninate (UNII: 2GR4CCC2M1). (Verification of chemical identity).

-

Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed protocols for impurity profiling).

Sources

Preparation of Methyl N-fumarylphenylalaninate stock solutions for cell culture

Application Note: Preparation of Methyl N-fumarylphenylalaninate Stock Solutions for Cell Culture

Introduction & Scientific Context

Methyl N-fumarylphenylalaninate (also known as N-Fumaryl-L-phenylalanine methyl ester or FPM ) is a specific fumaric acid derivative often utilized as a synthetic intermediate (e.g., in aspartame precursors) or a research probe in metabolic and signaling studies. Structurally, it consists of a phenylalanine methyl ester moiety coupled to a fumaric acid residue via an amide bond.

In cell culture applications, FPM is distinct from standard fumaric acid esters (like Dimethyl Fumarate) due to its hybrid peptidic-fumarate structure. This compound presents unique solubility challenges: it possesses a hydrophobic benzyl side chain and a methyl ester group, yet retains a free carboxylic acid on the fumaryl terminus.

Key Experimental Considerations:

-

Solubility: The compound is sparingly soluble in aqueous buffers at neutral pH. High-concentration stock solutions must be prepared in organic solvents (DMSO or Ethanol).

-

Stability: As an ester-amide conjugate, FPM is susceptible to hydrolysis. The methyl ester can hydrolyze to the free acid, and the amide bond can degrade under extreme pH or enzymatic action.

-

Cytotoxicity: The solvent vehicle (DMSO) must be controlled strictly to prevent confounding cytotoxicity data.

Physicochemical Profile

Before preparation, verify the reagent properties to ensure accurate molarity calculations.

| Property | Value | Notes |

| Chemical Name | Methyl N-fumarylphenylalaninate | (S)-4-((1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobut-2-enoic acid |

| Formula | C₁₄H₁₅NO₅ | |

| Molecular Weight | 277.27 g/mol | Use this value for Molarity calculations. |

| Appearance | White to off-white crystalline powder | |

| Solubility (DMSO) | ≥ 50 mM | Recommended vehicle. |

| Solubility (Water) | Low / Insoluble | Requires pH adjustment; not recommended for stocks. |

| Storage (Solid) | -20°C | Protect from moisture and light. |

Preparation Protocol: 50 mM Stock Solution

Objective: Prepare 10 mL of a 50 mM Methyl N-fumarylphenylalaninate stock solution in anhydrous DMSO.

Reagents & Equipment

-

Solid Reagent: Methyl N-fumarylphenylalaninate (Purity ≥98%).

-

Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (anhydrous, sterile-filtered).

-

Filtration: 0.22 µm Syringe Filter. CRITICAL: Must be PTFE (Polytetrafluoroethylene) or Nylon . Do not use Cellulose Acetate (CA) or PES, as DMSO may dissolve the membrane.

-

Vials: Amber glass vials or polypropylene cryovials (sterile).

Calculations

To prepare 10 mL of a 50 mM (50 mmol/L) solution:

Step-by-Step Procedure

-

Weighing: Accurately weigh 138.6 mg of Methyl N-fumarylphenylalaninate powder into a sterile 15 mL polypropylene conical tube or a glass scintillation vial.

-

Solvent Addition: Add approximately 8 mL of sterile DMSO.

-

Dissolution: Vortex vigorously for 1-2 minutes. If the powder adheres to the walls, use a sonicating water bath (ambient temperature) for 5-10 minutes until fully dissolved. The solution should be clear and colorless.

-

Volume Adjustment: Add DMSO to bring the final volume to exactly 10 mL . Invert to mix.

-

Sterilization (Optional but Recommended):

-

Draw the solution into a sterile syringe (polypropylene/polyethylene).

-

Attach a 0.22 µm PTFE filter .

-

Filter the solution directly into sterile, labeled amber aliquots (e.g., 500 µL per vial).

-

-

Storage: Tightly cap the vials. Store at -20°C or -80°C .

-

Shelf Life: ~6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

-

Cell Culture Application & Dilution Strategy

When treating cells, the final concentration of DMSO is the limiting factor. Most mammalian cells tolerate 0.1% to 0.5% DMSO.

Example: Treating cells at 50 µM final concentration.

-

Thaw: Thaw the 50 mM stock aliquot at room temperature. Vortex briefly.

-

Intermediate Dilution (100x):

-

Prepare a 500 µM intermediate working solution in culture media (or PBS).

-

Mix 10 µL of 50 mM Stock + 990 µL of Media.

-

Note: This solution may be cloudy if the compound precipitates. If precipitation occurs, perform this step in 100% Ethanol or maintain a higher DMSO ratio, or add directly to the large volume of media with rapid stirring.

-

Preferred Direct Method: Add 1 µL of 50 mM Stock directly to 1 mL of culture media.

-

-

Final Concentration:

-

1 µL of 50 mM Stock in 1 mL Media = 50 µM Final Concentration.

-

DMSO Content: 0.1% (Safe for most cell lines).

-

Table 2: Dilution Guide for Common Assay Concentrations

| Desired Final Conc. | Volume of 50 mM Stock | Volume of Media | Final DMSO % | Safety Check |

| 10 µM | 0.2 µL | 1000 µL | 0.02% | ✅ Safe |

| 50 µM | 1.0 µL | 1000 µL | 0.10% | ✅ Safe |

| 100 µM | 2.0 µL | 1000 µL | 0.20% | ✅ Safe |

| 500 µM | 10.0 µL | 1000 µL | 1.00% | ⚠️ Caution (Run Vehicle Control) |

Visual Workflows

Workflow 1: Stock Preparation Logic

Figure 1: Step-by-step workflow for the preparation of sterile Methyl N-fumarylphenylalaninate stock solutions.

Workflow 2: Chemical Stability & Hydrolysis Risks

Figure 2: Potential degradation pathways. Aqueous stocks should be avoided to prevent ester hydrolysis.

References

-

Xu, J., Wu, W., Jin, S., & Yao, W. (1994).[1][2] Chemico-Enzymatic Synthesis of Sweetener Aspartame. Journal of China Pharmaceutical University, 25(1).[2]

-

Goldkamp, A. H., et al. (1987). Process for the conversion of maleic acid derivatives to their corresponding fumaric isomers.[1][2][3][4][5][6][7] U.S. Patent 4,680,403.

-

Sigma-Aldrich Technical Support. (n.d.). Handling of Fumaric Acid Derivatives and Peptide Esters.[2][4][6] Merck KGaA.

Sources

- 1. Chemico-Enzymatic Synthesis of Sweetener Aspartame [jcpu.cpu.edu.cn]

- 2. 化学-酶法合成甜味天苯二肽 [jcpu.cpu.edu.cn]

- 3. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 6. USH645H - Process for the conversion of maleic acid derivatives to their corresponding fumaric isomers - Google Patents [patents.google.com]

- 7. CN103601636A - Preparation method for fumaric acid - Google Patents [patents.google.com]

Application Note & Protocols: In Vitro Cytotoxicity Assessment of Methyl N-fumarylphenylalaninate

Introduction: Evaluating the Cytotoxic Potential of Novel Fumarate Derivatives

The development of novel therapeutic agents requires a rigorous evaluation of their biological activity, with in vitro cytotoxicity profiling serving as a critical initial step.[1][2][3] Methyl N-fumarylphenylalaninate is a novel compound featuring a fumarate core structure linked to a phenylalanine methyl ester. Fumarate derivatives, such as dimethyl fumarate (DMF), have garnered significant attention for their therapeutic applications, including the treatment of multiple sclerosis and psoriasis, and are being explored for their anticancer properties.[4][5][6] The mechanism of action for these compounds often involves modulation of key cellular pathways, including the NF-κB and Nrf2 signaling cascades.[4][5][7][8] Given this background, it is imperative to characterize the cytotoxic profile of new analogs like Methyl N-fumarylphenylalaninate to determine their potential as therapeutic candidates or to identify any toxicological liabilities.

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of Methyl N-fumarylphenylalaninate. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for established cytotoxicity assays, insights into the underlying scientific principles, and guidance on data interpretation. The methodologies described herein adhere to principles outlined in international standards for the biological evaluation of materials, such as ISO 10993-5.[9][10][11][12][13]

Hypothesized Mechanism of Action of Methyl N-fumarylphenylalaninate

Based on the known biological activities of related fumarate compounds like dimethyl fumarate (DMF), we can hypothesize a potential mechanism of action for Methyl N-fumarylphenylalaninate. DMF is known to be a cell-permeable molecule that can modulate inflammatory and oxidative stress pathways.[4][5] It has been shown to inhibit the NF-κB pathway, which is crucial for cell survival and proliferation in many cancer types.[4][7] Additionally, DMF can activate the Nrf2 antioxidant response pathway at low concentrations, while at higher concentrations, it may inhibit Nrf2 nuclear translocation, leading to increased oxidative stress in cancer cells.[4][7]

The structure of Methyl N-fumarylphenylalaninate, with its fumarate group, suggests it may also interact with these pathways. The phenylalanine moiety could influence its cellular uptake and intracellular localization, potentially leading to a distinct biological activity profile compared to DMF. The primary hypothesized cytotoxic mechanisms include:

-

Induction of Oxidative Stress: Similar to DMF, Methyl N-fumarylphenylalaninate may disrupt the intracellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.

-

Inhibition of NF-κB Signaling: The compound could inhibit the NF-κB pathway, thereby sensitizing cells to apoptosis.

-

Modulation of Cellular Metabolism: Fumarates are known to interact with metabolic enzymes.[6] Methyl N-fumarylphenylalaninate might interfere with key metabolic processes, leading to an energy crisis and cell death.

The following diagram illustrates the potential signaling pathways that could be affected by Methyl N-fumarylphenylalaninate.

Caption: Hypothesized signaling pathways affected by Methyl N-fumarylphenylalaninate.

Experimental Design and Workflow

A robust assessment of cytotoxicity involves a multi-assay approach to cross-validate findings and gain deeper insights into the mode of cell death. The following workflow is recommended for evaluating Methyl N-fumarylphenylalaninate.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Protocols for In Vitro Cytotoxicity Assays

The following section provides detailed protocols for two widely used and complementary cytotoxicity assays: the MTT assay and the LDH assay. It is crucial to maintain aseptic conditions throughout all cell culture procedures.[14][15][16][17][18]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[2][3][19] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[20]

Materials:

-

Methyl N-fumarylphenylalaninate

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)[21][22][23] and a non-cancerous cell line (e.g., HEK293)[2][3]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered[20]

-

Solubilization solution (e.g., 0.1 N HCl in isopropanol, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[20]

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize adherent cells, centrifuge, and resuspend in fresh complete medium.

-

Determine cell density using a hemocytometer.

-

Seed 1 x 104 to 5 x 104 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Methyl N-fumarylphenylalaninate in a suitable solvent (e.g., DMSO). The final solvent concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[24]

-

Perform serial dilutions of the compound in serum-free medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent) and untreated control (medium only) wells.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

-

Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

-

-

Data Acquisition:

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[27][28] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.[27]

Materials:

-

Methyl N-fumarylphenylalaninate

-

Selected cell lines

-

Complete cell culture medium

-

Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

-

It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[29]

-

Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions of the commercial kit. This typically involves mixing a catalyst and a dye solution.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[29][30]

-

-

Data Acquisition:

Data Analysis and Interpretation

1. Calculation of Percentage Cell Viability (MTT Assay):

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

2. Calculation of Percentage Cytotoxicity (LDH Assay):

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

3. IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of a substance that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.[32][33] It is a standard measure of the potency of a cytotoxic compound.[32]

-

Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[34][35] Software such as GraphPad Prism or online tools can be used for this analysis.[33]

Data Presentation:

The following tables provide a template for organizing and presenting the cytotoxicity data for Methyl N-fumarylphenylalaninate.

Table 1: MTT Assay - Percentage Cell Viability

| Concentration (µM) | 24 hours | 48 hours | 72 hours |

| 0 (Vehicle Control) | 100% | 100% | 100% |

| X1 | |||

| X2 | |||

| X3 | |||

| X4 | |||

| X5 | |||

| IC50 (µM) |

Table 2: LDH Assay - Percentage Cytotoxicity

| Concentration (µM) | 24 hours | 48 hours | 72 hours |

| 0 (Vehicle Control) | 0% | 0% | 0% |

| X1 | |||

| X2 | |||

| X3 | |||

| X4 | |||

| X5 | |||

| IC50 (µM) |

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the results, the following quality control measures should be implemented:

-

Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle control as a negative control in every experiment.

-

Replicates: Perform each experiment with at least three biological replicates and technical triplicates for each concentration.

-

Cell Line Authentication: Regularly authenticate the cell lines used to ensure their identity and rule out cross-contamination.

-

Standard Operating Procedures (SOPs): Follow standardized protocols for all procedures to minimize variability.

-

Assay Validation: Before testing a novel compound, validate the chosen assays in your laboratory setting to ensure they perform as expected.

By incorporating these measures, the experimental system becomes self-validating, providing confidence in the generated cytotoxicity data for Methyl N-fumarylphenylalaninate.

Conclusion

This application note provides a detailed guide for the in vitro cytotoxicity assessment of Methyl N-fumarylphenylalaninate. By employing a multi-assay approach and adhering to rigorous experimental standards, researchers can obtain reliable and reproducible data on the cytotoxic potential of this novel compound. The information gathered from these studies is crucial for making informed decisions in the early stages of drug discovery and development.

References

- ISO 10993-5:2009(E). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

- MTT Assay Protocol. Abcam.

- LDH Cytotoxicity Assay. Bio-protocol.

- Repurposing dimethyl fumarate for cancer therapy: current evidence and future directions. Frontiers in Pharmacology.

- Dimethyl fumarate, a two-edged drug: Current status and future directions. Medicinal Research Reviews.

- ISO 10993-5: Cytotoxicity Testing of Medical Devices. Measurlabs.

- IC50. Wikipedia.

- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Benchling.

- I.S. EN ISO 10993-5:2009.

- Repurposing dimethyl fumarate for cancer therapy: current evidence and future directions. Frontiers.

- Presumed mechanisms of action of dimethyl fumarate on cancer cells.

- Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI.

- MTT Assay Protocol for Cell Viability and Prolifer

- Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC.

- ATCC Primary Cell Culture Guide.

- EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices. iTeh Standards.

- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical.

- ATCC Culture Guides.

- MTT Cell Proliferation Assay.

- Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancre

- Culturing Cells.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF)

- How can I calculate IC50 for a cytotoxic substance?

- LDH-Glo™ Cytotoxicity Assay Technical Manual.

- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.

- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin

- Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.

- LDH Cytotoxicity Assay Kit. Cayman Chemical.

- LDH assay kit guide: Principles and applic

- Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.

- CyQUANT LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- ATCC ANIMAL CELL CULTURE GUIDE. On Science.

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Frontiers | Repurposing dimethyl fumarate for cancer therapy: current evidence and future directions [frontiersin.org]

- 5. Repurposing dimethyl fumarate for cancer therapy: current evidence and future directions [ouci.dntb.gov.ua]

- 6. Frontiers | Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dent.chula.ac.th [dent.chula.ac.th]

- 10. measurlabs.com [measurlabs.com]

- 11. mdcpp.com [mdcpp.com]

- 12. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. atcc.org [atcc.org]

- 16. atcc.org [atcc.org]

- 17. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google 圖書 [books.google.com.tw]

- 18. onscience.es [onscience.es]

- 19. merckmillipore.com [merckmillipore.com]

- 20. cyrusbio.com.tw [cyrusbio.com.tw]

- 21. Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles [mdpi.com]

- 22. Role of Cytotoxicity Experiments in Pharmaceutical Development | IntechOpen [intechopen.com]

- 23. mdpi.com [mdpi.com]

- 24. assaygenie.com [assaygenie.com]

- 25. atcc.org [atcc.org]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. bio-protocol.org [bio-protocol.org]

- 28. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.in]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 32. IC50 - Wikipedia [en.wikipedia.org]

- 33. clyte.tech [clyte.tech]

- 34. researchgate.net [researchgate.net]

- 35. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Selection and Solubilization Protocol for Methyl N-fumarylphenylalaninate

This Application Note is designed for researchers and drug development professionals working with Methyl N-fumarylphenylalaninate (CAS 105469-66-7) .[1] It synthesizes structural analysis with practical solubility protocols to ensure experimental reproducibility and compound stability.

Introduction & Physicochemical Analysis[1][2][3][4][5]

Methyl N-fumarylphenylalaninate is a synthetic conjugate combining the immunomodulatory pharmacophore of fumaric acid with the amino acid phenylalanine. Structurally, it consists of a phenylalanine methyl ester acylated at the N-terminus by a fumaroyl group.

Understanding its structure is the prerequisite for successful solubilization:

-

Core Structure: Phenylalanine methyl ester (Lipophilic, LogP ~1.1).

-

N-Terminus: Fumaric acid mono-amide linkage.[1]

-

Functional Groups:

-

Methyl Ester: Susceptible to hydrolysis (base-catalyzed).[1]

- -Unsaturated Carbonyl (Fumarate): A Michael acceptor; reactive toward thiols (e.g., DTT, Glutathione) and susceptible to degradation under alkaline conditions.[1]

-

Free Carboxylic Acid (Putative): Assuming the standard mono-fumaryl substitution, the molecule possesses a free terminal carboxyl group (

), rendering it amphiphilic but predominantly lipophilic in its protonated form.[1]

-

The Solubilization Challenge

This compound presents a "solubility paradox":

-

Water: Poor solubility at acidic/neutral pH due to the aromatic ring and ester cap.

-

Base: Solubility increases at high pH (salt formation of the free acid), but this rapidly catalyzes hydrolysis of the methyl ester, destroying the compound.

-

Organic Solvents: High solubility, but requires careful selection for biological compatibility.

Solvent Selection Strategy